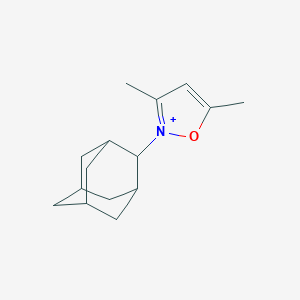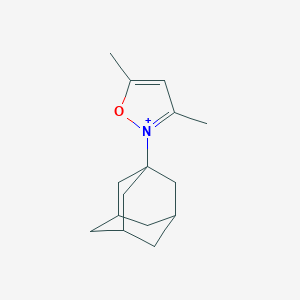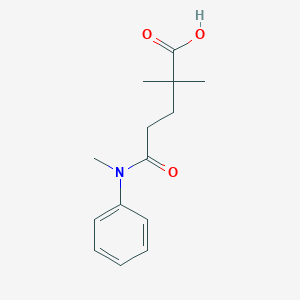
(2-Propyl-1H-benzimidazol-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Propyl-1H-benzimidazol-1-yl)acetic acid (PBzA) is an organic compound that is widely used in scientific research due to its unique properties. PBzA is a small molecule with a molecular weight of 150.2 g/mol and a pKa of 5.2. It is a colorless, odorless, and water-soluble compound that has been studied extensively in recent years. PBzA has a variety of applications in scientific research, including its use as a biocatalyst, as a drug target, and as a potential therapeutic agent.
Wissenschaftliche Forschungsanwendungen
DNA Interaction and Fluorescent Staining
The synthetic dye Hoechst 33258, a derivative within the bis-benzimidazole family, exhibits strong binding to the minor groove of double-stranded B-DNA, particularly at AT-rich sequences. This compound, characterized by its benzimidazole groups, has been extensively utilized as a fluorescent DNA stain in various biological research contexts, such as chromosome and nuclear staining, DNA content analysis via flow cytometry, and plant chromosome analysis. The unique binding properties of Hoechst 33258 and its analogs have also led to their application in radioprotection and as topoisomerase inhibitors, serving as a basis for drug design and a model for studying DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).
Chemical Properties and Complex Formation
Research on the chemical diversity and properties of benzimidazole compounds, including derivatives such as 2,6-bis-(benzimidazol-2-yl)-pyridine, has highlighted their significance in both organic chemistry and materials science. These compounds exhibit a wide range of spectroscopic properties, structures, and biological as well as electrochemical activities. Their ability to form complex compounds with various ligands opens avenues for further investigation into unknown analogues, suggesting potential for novel applications in scientific research (Boča, Jameson, & Linert, 2011).
Mechanism of Action in Fungicides and Chemotherapy
Benzimidazole fungicides have been extensively studied for their mode of action as specific inhibitors of microtubule assembly, binding to the tubulin molecule. This research has implications beyond agriculture, extending to cancer chemotherapy, where benzimidazole derivatives are explored for their potential as chemotherapeutic agents. The detailed understanding of their mechanism of action provides a foundation for the development of new drugs with optimized efficacy and reduced toxicity (Davidse, 1986).
Anticancer Potential
Recent studies have focused on the design and synthesis of benzimidazole derivatives as anticancer agents. These derivatives have been shown to exhibit anticancer properties through various mechanisms, including intercalation, alkylating agents, topoisomerases, DHFR enzymes, and tubulin inhibitors. The structure-activity relationship (SAR) analysis of these derivatives facilitates the identification of crucial substituents for enhancing potency and selectivity, providing a pathway for the development of novel benzimidazole-based anticancer therapies (Akhtar et al., 2019).
Eigenschaften
IUPAC Name |
2-(2-propylbenzimidazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-2-5-11-13-9-6-3-4-7-10(9)14(11)8-12(15)16/h3-4,6-7H,2,5,8H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKBAAWXVRUDNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Propyl-1H-benzimidazol-1-yl)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-isopropyl-2-[1-(4-isopropyl-7-methyl-4,5,6,7-tetrahydro-2H-indazol-2-yl)-1-methylethyl]-7-methyl-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B493751.png)

![1-[(3,5-diphenyl-1H-pyrazol-1-yl)methyl]-3,5-diphenyl-1H-pyrazole](/img/structure/B493753.png)

![1,10,10-Trimethyl-3,4-diazatricyclo[5.2.1.0~2,6~]deca-2(6),3-diene](/img/structure/B493755.png)
![7-isopropyl-1-[(7-isopropyl-4-methyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)methyl]-4-methyl-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B493756.png)
